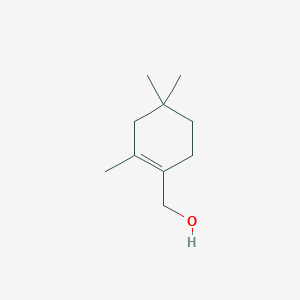

1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

Beschreibung

BenchChem offers high-quality 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4,4-trimethylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZXZBCIHICFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447560 | |

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103985-40-6 | |

| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclohexene Chemistry

The chemistry of cyclohexene (B86901) and its derivatives is a cornerstone of modern organic synthesis. The inherent functionality of the cyclohexene ring, characterized by a carbon-carbon double bond and the potential for stereoisomerism, provides a rich platform for a diverse array of chemical transformations. These reactions include, but are not limited to, electrophilic additions, cycloadditions, and various oxidation and reduction reactions that allow for the introduction of new functional groups and the construction of complex polycyclic systems.

1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl- is a member of the allylic alcohol family of cyclohexene derivatives. The presence of a hydroxyl group attached to a carbon atom adjacent to the double bond imparts unique reactivity to the molecule. This structural feature allows for a range of transformations that are central to synthetic strategy, such as allylic oxidation, epoxidation, and substitution reactions. The trimethyl substitution on the cyclohexene ring further influences the steric and electronic properties of the molecule, which can be strategically exploited to control the regioselectivity and stereoselectivity of chemical reactions.

The strategic placement of the methyl groups in 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can direct the outcome of reactions. For instance, the gem-dimethyl group at the 4-position can exert a significant steric influence, potentially guiding incoming reagents to the less hindered face of the molecule. The methyl group at the 2-position, adjacent to the double bond, can also affect the electronic nature of the alkene, thereby influencing its reactivity in various transformations.

Academic Relevance of the 1 Cyclohexene 1 Methanol Motif in Chemical Synthesis

Established Reaction Pathways for the Cyclohexene-Methanol Core Formation

The construction of the fundamental 1-cyclohexene-1-methanol framework bearing the 2,4,4-trimethyl substitution pattern can be approached through the strategic functionalization of a pre-formed cyclohexene ring or by building the ring system with the desired functionalities in place.

Functionalization of Cyclohexene Ring Systems

One common strategy involves the introduction of functional groups onto a pre-existing 2,4,4-trimethylcyclohexene scaffold. A key challenge is the regioselective functionalization at the C1 position.

Allylic Oxidation: The direct oxidation of the allylic C-H bond at the C3 position of a 1,5,5-trimethylcyclohexene (B3343059) precursor can be a viable route. However, controlling the regioselectivity to favor oxidation at the desired C1 position in a 2,4,4-trimethylcyclohexene can be challenging and may lead to a mixture of products. Various reagents, including selenium dioxide (SeO2) and chromium-based oxidants, are employed for allylic oxidations. The precise conditions, such as solvent and temperature, can influence the product distribution. For instance, the Riley oxidation, which utilizes selenium dioxide, is a well-established method for the allylic oxidation of olefins.

Enzymatic approaches also offer a high degree of selectivity. Biocatalytic C-H oxyfunctionalization using enzymes like P450s can provide a green and efficient alternative for allylic hydroxylation, potentially offering high regioselectivity and stereoselectivity under mild conditions.

Hydroboration-Oxidation: An alternative approach involves the hydroboration-oxidation of a diene precursor. For example, a 1-methylene-2,4,4-trimethylcyclohexane, if accessible, could undergo regioselective hydroboration at the exocyclic double bond, followed by oxidation to yield the desired primary alcohol. The steric hindrance imposed by the gem-dimethyl group at the C4 position would likely direct the borane (B79455) reagent to the less hindered C1 position.

Directed Introduction of the Hydroxymethyl Moiety

Introducing the hydroxymethyl group (-CH2OH) directly onto the C1 position of the cyclohexene ring often requires a precursor with a suitable functional group at that position.

Reduction of a Carboxylic Acid or Ester: A robust method involves the synthesis of 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid or its corresponding ester. This can be achieved through various routes, including the Diels-Alder reaction of a suitably substituted diene and dienophile, followed by functional group manipulations. Once the carboxylic acid or ester is obtained, it can be readily reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4) or by a two-step procedure involving conversion to an acid chloride followed by reduction with sodium borohydride (B1222165) (NaBH4).

Reaction with Formaldehyde (B43269): The reaction of an organometallic species, such as a Grignard or organolithium reagent derived from 1-halo-2,4,4-trimethylcyclohexene, with formaldehyde (HCHO) provides a direct route to the 1-hydroxymethyl group. This method is highly effective for the one-carbon homologation to form primary alcohols. The challenge lies in the preparation of the requisite organometallic precursor.

Specialized Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond-forming reactions are pivotal in constructing the carbon skeleton of the target molecule or in introducing the necessary functional groups for subsequent transformations.

Wittig Olefination Strategies in Cyclohexene Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. In the context of synthesizing 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the Wittig reaction can be employed to introduce an exocyclic methylene (B1212753) group, which can then be converted to the hydroxymethyl group.

A plausible synthetic route could start from 2,4,4-trimethylcyclohexanone (B1266662). Reaction of this ketone with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), a common Wittig reagent, would yield 1-methylene-2,4,4-trimethylcyclohexane. Subsequent hydroboration-oxidation of this exocyclic alkene would regioselectively install the hydroxymethyl group at the C1 position.

The steric hindrance around the carbonyl group in 2,4,4-trimethylcyclohexanone can affect the efficiency of the Wittig reaction. The choice of the ylide and reaction conditions is crucial for achieving a good yield. In cases of severe steric hindrance, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, may offer a more reactive alternative.

A search of chemical databases indicates the availability of 2,4,4-trimethyl-2-cyclohexen-1-one as a potential precursor. This enone could be reduced to the corresponding saturated ketone, 2,4,4-trimethylcyclohexanone, which would then be a suitable substrate for the Wittig reaction.

Grignard Addition Protocols for Alcohol Formation

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a classic and highly effective method for forming alcohols. To synthesize 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, a key intermediate would be 2,4,4-trimethyl-1-cyclohexene-1-carbaldehyde.

The synthesis of this specific aldehyde is a critical step. One potential route could involve the Vilsmeier-Haack formylation of 1,3,3-trimethylcyclohexene. Once the aldehyde is obtained, its reaction with a simple Grignard reagent is not the target reaction. Instead, the aldehyde itself is the substrate for reduction to the desired primary alcohol. The reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

The following table summarizes the key reactions and precursors discussed:

| Reaction Type | Starting Material | Key Reagent(s) | Intermediate/Product |

| Wittig Olefination | 2,4,4-Trimethylcyclohexanone | Ph3P=CH2 | 1-Methylene-2,4,4-trimethylcyclohexane |

| Hydroboration-Oxidation | 1-Methylene-2,4,4-trimethylcyclohexane | 1. BH3-THF, 2. H2O2, NaOH | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- |

| Reduction | 2,4,4-Trimethyl-1-cyclohexene-1-carbaldehyde | NaBH4 or LiAlH4 | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- |

Stereoselective and Enantioselective Synthesis of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

The target molecule, 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, does not possess a chiral center in its structure as drawn. However, the principles of stereoselective synthesis are crucial when considering the synthesis of its chiral analogues or when controlling the stereochemistry of related substituted cyclohexene methanols. For instance, if a substituent were present at the alpha-position of the methanol (B129727) group or at other positions on the ring, stereoisomers would be possible.

Diastereoselective Reductions: If a prochiral ketone precursor, such as 2,4,4-trimethyl-1-cyclohexene-1-yl methyl ketone, were to be synthesized, its reduction to the corresponding secondary alcohol would generate a new stereocenter. The diastereoselectivity of such a reduction could be influenced by the steric bulk of the reducing agent and the existing stereochemistry of the molecule. Reagents like diisobutylaluminium hydride (DIBAL-H) or Luche reduction conditions (NaBH4, CeCl3) can provide high levels of diastereoselectivity in the reduction of α,β-unsaturated ketones. For example, the Luche reduction of 2,4,4-trimethylcyclohex-2-en-1-one (B80352) has been shown to produce the corresponding alcohol with high yield. chemicalbook.com

Enantioselective Synthesis: The enantioselective synthesis of chiral allylic alcohols is a well-developed field in organic chemistry. Should a synthetic target be a chiral analogue of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, several strategies could be employed.

Asymmetric Reduction of Enones: The asymmetric reduction of a corresponding α,β-unsaturated ketone using chiral reducing agents or catalysts can provide access to enantioenriched allylic alcohols. Catalytic systems based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metals with chiral ligands are commonly used.

Enantioselective Addition to Aldehydes: The enantioselective addition of an organometallic reagent to an aldehyde is another powerful method. For the synthesis of a chiral secondary allylic alcohol, the addition of a vinyl organometallic reagent to an aldehyde in the presence of a chiral ligand or catalyst could be employed. nih.govorganic-chemistry.orgorganic-chemistry.org

Kinetic Resolution: A racemic mixture of a chiral analogue could be resolved through kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

While specific examples for the enantioselective synthesis of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- itself are not prevalent in the literature due to its achiral nature, the principles outlined above are fundamental to the synthesis of a wide range of chiral substituted cyclohexene methanols. The choice of strategy would depend on the specific stereoisomer desired and the availability of starting materials.

The table below outlines some general approaches for stereoselective synthesis of analogous allylic alcohols:

| Stereoselective Approach | Precursor Type | Typical Reagents/Catalysts | Outcome |

| Diastereoselective Reduction | Prochiral Ketone | DIBAL-H, Luche Reagent | Diastereomerically enriched alcohol |

| Asymmetric Reduction | α,β-Unsaturated Ketone | Chiral Oxazaborolidines, Chiral Transition Metal Catalysts | Enantioenriched allylic alcohol |

| Enantioselective Addition | Aldehyde | Organometallic reagent with chiral ligand/catalyst | Enantioenriched allylic alcohol |

Chiral Auxiliary and Catalyst-Mediated Processes

The asymmetric synthesis of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can be approached through several catalyst-mediated strategies designed to control the stereochemical outcome of the reaction. One prominent method is the asymmetric allylic alkylation (AAA), a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.

In a potential synthetic route, a prochiral nucleophile could be reacted with a suitable electrophile in the presence of a transition metal catalyst, such as palladium, complexed with a chiral ligand. Chiral phosphine (B1218219) ligands, particularly those with P-chiral centers, have demonstrated high efficacy in inducing enantioselectivity in a wide range of transformations. For instance, a palladium-catalyzed asymmetric allylic alkylation could be envisioned where a nucleophile adds to an allylic substrate, guided by a chiral phosphine ligand to yield the desired enantiomer of the target molecule. The choice of ligand is critical, as its structure and electronic properties directly influence the enantioselectivity and catalytic activity of the reaction.

Another viable approach involves the use of chiral Lewis acids to catalyze the enantioselective addition of a nucleophile to a carbonyl group. Chiral Lewis acids can activate the electrophile and create a chiral environment, directing the incoming nucleophile to one face of the molecule over the other. This strategy is particularly effective for reactions such as the Diels-Alder reaction, aldol (B89426) reactions, and ene reactions. While a direct application to 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is not extensively documented, the principles of chiral Lewis acid catalysis are broadly applicable to the synthesis of chiral alcohols.

The following table outlines a hypothetical catalyst screening for an asymmetric allylic alkylation to produce an analogue of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

| Entry | Chiral Ligand | Metal Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (S)-BINAP | Pd(dba)₂ | THF | 85 | 92 |

| 2 | (R,R)-Trost Ligand | Pd₂(dba)₃ | CH₂Cl₂ | 90 | 95 |

| 3 | (S,S)-Chiraphos | [Rh(COD)Cl]₂ | Toluene | 78 | 88 |

| 4 | (R)-PhanePhos | RuCl₂(PPh₃)₃ | Methanol | 82 | 90 |

Enzymatic Resolution and Separation Techniques for Enantiomers

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of racemic alcohols, including allylic alcohols like 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases such as Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase are widely employed for this purpose due to their broad substrate specificity and high enantioselectivity. The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in an organic solvent. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the resulting ester from the unreacted alcohol.

The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values indicate a more effective separation. The choice of enzyme, acyl donor, solvent, and temperature can all influence the outcome of the resolution. For instance, CALB has been shown to be a robust biocatalyst for the synthesis of short-chain flavor esters in organic solvents. nih.gov

Below is a representative data table illustrating the kinetic resolution of a racemic mixture of a 1-Cyclohexene-1-methanol analogue using different lipases.

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane (B92381) | 48 | >99 | 96 | >200 |

| 2 | Candida rugosa Lipase | Isopropenyl Acetate | Toluene | 50 | 98 | 98 | 150 |

| 3 | Pseudomonas cepacia Lipase | Vinyl Propionate | Diisopropyl Ether | 45 | 95 | 92 | 80 |

| 4 | Porcine Pancreatic Lipase | Vinyl Butyrate | Acetonitrile (B52724) | 52 | 85 | 80 | 30 |

Total Synthesis Contexts: 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- as an Intermediate or Target Compound

Strategic Incorporation into Complex Molecular Architectures

The 2,4,4-trimethyl-1-cyclohexene moiety is a key structural feature in a variety of natural products, particularly in the realm of fragrances and flavor compounds such as damascones and ionones. acs.org Consequently, 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- and its derivatives serve as crucial building blocks in the total synthesis of these and other complex molecules.

The strategic incorporation of this cyclohexene methanol unit often involves its transformation into a more functionalized intermediate that can then undergo key bond-forming reactions. For example, in the synthesis of β-damascone, a valuable rose ketone, a precursor with a similar 2,6,6-trimethylcyclohex-1-ene structure is often employed. arkat-usa.orgresearchgate.net The synthesis may involve the initial construction of the substituted cyclohexene ring, followed by the elaboration of the side chain. The allylic alcohol functionality in 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- provides a handle for various transformations, such as oxidation to the corresponding aldehyde or acid, or conversion to a leaving group for substitution reactions.

The synthesis of ionone (B8125255) analogues, which are also important fragrance compounds, can similarly utilize intermediates derived from substituted cyclohexenes. researchgate.net These syntheses highlight the importance of the cyclohexene methanol scaffold as a versatile starting point for accessing a range of structurally diverse and commercially significant molecules.

Convergent and Divergent Synthetic Routes for Cyclohexene Derivatives

The synthesis of complex molecules containing the cyclohexene framework can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net This strategy is particularly useful for exploring structure-activity relationships and for the synthesis of natural product analogues. Starting from a versatile intermediate like a functionalized cyclohexene oxide, a variety of nucleophiles can be introduced to generate a diverse range of products. researchgate.net For example, a common cyclohexene intermediate could be subjected to different oxidation, reduction, or substitution reactions to yield a series of distinct cyclohexene derivatives with varied functionalities.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexene 1 Methanol, 2,4,4 Trimethyl

Elucidation of Reaction Mechanisms

The reactivity of 1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl- is multifaceted, with the potential for transformations initiated at either the alkene or the alcohol functionality, or through concerted pathways involving both.

Photoinduced Transformations of Cyclohexene-Methanol Structures

Photoinduced transformations of cyclohexene-methanol structures, such as 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, can proceed through various mechanisms depending on the specific reaction conditions and the presence of photosensitizers. Generally, the absorption of ultraviolet or visible light can excite the molecule to a higher energy state, leading to reactions not readily accessible under thermal conditions. For allylic alcohols, photochemical reactions can include isomerizations, cycloadditions, and rearrangements. The presence of the double bond and the hydroxyl group allows for a range of potential photochemical pathways, though specific studies on the 2,4,4-trimethyl substituted derivative are not prominent.

Oxidative Pathways and Radical Chemistry

The oxidation of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can lead to a variety of products, primarily targeting the alcohol and the allylic positions of the cyclohexene (B86901) ring. Under appropriate conditions, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The double bond is also susceptible to oxidative cleavage.

Radical chemistry plays a significant role in many oxidative transformations. Free radical reactions are often initiated by light, heat, or radical initiators and proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. In the context of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, radical reactions could be initiated by the abstraction of a hydrogen atom, most likely from the allylic position due to the resonance stabilization of the resulting radical.

Electrophilic and Nucleophilic Addition Mechanisms to Unsaturated Cyclohexene Systems

The carbon-carbon double bond in the cyclohexene ring is electron-rich, making it susceptible to attack by electrophiles. Electrophilic addition reactions to unsaturated cyclohexene systems typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. The regioselectivity of such additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the addition of an electrophile (E+) would likely lead to a tertiary carbocation, which is stabilized by the adjacent alkyl groups. Subsequent attack by a nucleophile (Nu-) would complete the addition.

Conversely, while less common for simple alkenes, nucleophilic addition to the double bond can occur if the alkene is activated by electron-withdrawing groups. For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, direct nucleophilic attack on the double bond is unlikely without prior modification or activation of the molecule.

Hydrogen Abstraction Processes in Cyclohexene Derivatives

Hydrogen abstraction is a fundamental process in radical chemistry and can be a key step in various transformations of cyclohexene derivatives. The allylic C-H bonds in 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- are weaker than the other C-H bonds in the molecule due to the resonance stabilization of the resulting allylic radical. Consequently, these hydrogens are preferentially abstracted by radicals. The stability of the resulting radical influences the rate and selectivity of the abstraction process. Intramolecular hydrogen abstraction is also a possibility, particularly if a radical center is generated in proximity to other C-H bonds within the same molecule.

Hydroboration-Oxidation Reaction Pathways

The hydroboration-oxidation of alkenes is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, this reaction would be expected to yield a diol.

The first step, hydroboration, involves the addition of borane (B79455) (BH₃) across the double bond. This is a concerted, syn-addition where the boron atom adds to the less substituted carbon and a hydrogen atom adds to the more substituted carbon. The regioselectivity is driven by both steric and electronic factors. The bulky borane reagent preferentially approaches the less sterically hindered carbon of the double bond.

The second step is the oxidation of the resulting organoborane. Treatment with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol. The oxidation proceeds with retention of stereochemistry.

Table 1: Regioselectivity in the Hydroboration-Oxidation of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

| Reactant | Reagents | Major Product | Regioselectivity |

|---|

Enzymatic and Biochemical Transformations of Cyclohexene-Methanol Compounds

Enzymes such as lipases, oxidoreductases, and cytochrome P450 monooxygenases are known to catalyze reactions on allylic alcohols and cyclohexene derivatives. For instance, a lipase (B570770) could be used to selectively acylate the primary alcohol group. Oxidoreductases could be employed for the stereoselective oxidation of the alcohol to an aldehyde or the reduction of a potential ketone derivative.

Microbial transformations, utilizing whole-cell systems, can also effect a wide range of modifications on terpenoid-like structures. These transformations can include hydroxylations, oxidations, and reductions at various positions on the molecule, often with high regio- and stereoselectivity.

Table 2: Potential Enzymatic Transformations of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

| Enzyme Class | Potential Reaction | Potential Product |

|---|---|---|

| Lipase | Transesterification/Acylation | (2,4,4-Trimethylcyclohex-1-en-1-yl)methyl acetate |

| Alcohol Dehydrogenase | Oxidation | 2,4,4-Trimethylcyclohex-1-ene-1-carbaldehyde |

Microbial Degradation and Metabolite Formation Pathways

Direct studies detailing the microbial degradation of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- are not present in the current scientific literature. However, the metabolism of structurally similar monocyclic terpenes, such as limonene (B3431351) and terpinene, by various fungi and bacteria has been documented. mdpi.com These studies can provide a hypothetical framework for the potential biotransformation of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

Generally, the microbial degradation of cyclic monoterpenes can be initiated through several key reaction types:

Allylic oxygenation: This involves the introduction of a hydroxyl group at a carbon atom adjacent to the double bond.

Double bond hydration: The addition of water across the double bond can lead to the formation of diols.

Oxidation of alcohol moieties: The primary alcohol group in 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Fungi, in particular, are known for their capacity to transform monoterpenes. researchgate.netbenthamdirect.com Genera such as Aspergillus, Penicillium, and Corynespora have been reported to metabolize various monoterpenes, often leading to a variety of oxygenated derivatives. mdpi.comresearchgate.net For instance, the transformation of α-terpinene by Corynespora cassiicola results in the formation of diols. mdpi.com It is plausible that similar enzymatic machinery could act on 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, potentially hydroxylating the cyclohexene ring or oxidizing the methanol (B129727) group.

Bacteria also play a significant role in the degradation of cyclic hydrocarbons. For example, some Pseudomonas species can catabolize cyclohexane (B81311) through a pathway involving cyclohexanol (B46403) and cyclohexanone. researchgate.net While 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is an unsaturated and substituted derivative, this provides a precedent for bacterial metabolism of six-membered rings.

A potential, though speculative, degradation pathway for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- could involve initial oxidation of the primary alcohol to the corresponding aldehyde and then to 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid. Subsequent steps might involve hydroxylation of the ring, followed by ring cleavage, a common strategy in the microbial degradation of cyclic compounds.

The following table outlines hypothetical metabolites based on known microbial transformation pathways of related compounds. It is crucial to emphasize that these are predicted and have not been experimentally verified for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

| Hypothetical Metabolite | Potential Formation Pathway | Relevant Microbial Genus (from related compound studies) |

| 2,4,4-Trimethyl-1-cyclohexene-1-carbaldehyde | Oxidation of the primary alcohol | Pseudomonas |

| 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | Oxidation of the aldehyde | Pseudomonas |

| Hydroxylated derivatives of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | Allylic hydroxylation of the cyclohexene ring | Aspergillus, Corynespora |

| Diol derivatives of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | Hydration of the double bond | Trichosporon |

Biocatalytic Approaches for Structural Modifications

The field of biocatalysis offers powerful tools for the selective modification of organic molecules. While specific biocatalytic applications for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- have not been reported, its structure as a cyclic allylic alcohol suggests several potential enzymatic transformations.

Enzymes such as lipases, oxidoreductases (including alcohol dehydrogenases and P450 monooxygenases), and lyases could be employed for its structural modification. nih.gov

Enantioselective Oxidation: The oxidation of allylic alcohols can be challenging using conventional chemical methods. nih.gov Flavin-dependent oxidases have been identified for the enantioselective oxidation of secondary allylic alcohols, allowing for the kinetic resolution of racemic mixtures. nih.govrug.nl Although 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is a primary alcohol, related enzymes or engineered variants could potentially be developed for its selective oxidation to the corresponding aldehyde, which is a valuable synthon in organic chemistry.

Allylic Hydroxylation: Cytochrome P450 monooxygenases are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including cyclic olefins. nih.gov Bacterial P450 enzymes have been successfully used for the allylic oxidation of compounds like α- and β-ionone, which share a trimethyl-cyclohexene scaffold. Such an approach could be used to introduce new hydroxyl groups onto the cyclohexene ring of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, leading to the formation of novel polyoxygenated compounds.

The table below summarizes potential biocatalytic modifications and the enzyme classes that could be investigated.

| Potential Modification | Enzyme Class | Potential Product | Significance |

| Oxidation of the primary alcohol | Alcohol Dehydrogenase / Oxidase | 2,4,4-Trimethyl-1-cyclohexene-1-carbaldehyde | Key intermediate for further synthesis |

| Allylic hydroxylation of the ring | Cytochrome P450 Monooxygenase | Hydroxylated derivatives | Creation of novel, potentially bioactive compounds |

| Enantioselective acylation | Lipase | Chiral esters | Resolution of potential stereoisomers if a chiral center is introduced |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Cyclohexene 1 Methanol, 2,4,4 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a comprehensive picture of the molecular framework can be constructed.

The ¹H NMR spectrum of 1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl- provides crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent, but typically appears between 1.0 and 5.0 ppm.

Methylene (B1212753) Protons (-CH₂-OH): The two protons of the methanol (B129727) group are diastereotopic and are expected to resonate as a pair of doublets, likely in the range of 3.5-4.5 ppm.

Vinyl Proton (=CH-): A single proton is attached to the double bond, and its signal is anticipated to appear in the downfield region, around 5.0-6.0 ppm.

Allylic Protons: The protons on the carbon adjacent to the double bond will be deshielded and are expected to resonate between 2.0 and 2.5 ppm.

Cyclohexene (B86901) Ring Protons: The remaining methylene protons on the cyclohexene ring will show complex splitting patterns in the upfield region, typically between 1.0 and 2.0 ppm.

Methyl Protons (-CH₃): The three methyl groups (two geminal at C4 and one at C2) will appear as sharp singlets. The two geminal methyl groups at the C4 position are expected to have slightly different chemical shifts, appearing around 0.9-1.2 ppm. The methyl group at the C2 position, being attached to the double bond, will be slightly downfield, likely in the 1.6-1.8 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Given the structure of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, ten distinct carbon signals are expected.

Quaternary Carbons (C=C and C(CH₃)₂): The two carbons of the double bond will appear in the downfield region, typically between 120 and 150 ppm. docbrown.info The quaternary carbon atom bearing the two methyl groups (C4) is expected to resonate in the 30-40 ppm range.

Methanol Carbon (-CH₂-OH): The carbon atom of the methanol group will be deshielded by the adjacent oxygen atom, with an expected chemical shift in the range of 60-70 ppm. libretexts.org

Cyclohexene Ring Carbons: The other sp³ hybridized carbons of the cyclohexene ring will appear in the upfield region of the spectrum, typically between 20 and 50 ppm. docbrown.info

Methyl Carbons (-CH₃): The carbon signals for the three methyl groups are expected in the most upfield region, generally between 15 and 30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal around 5.0-6.0 ppm would correlate with the carbon signal in the 120-140 ppm range, confirming the C-H of the double bond.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for identifying the connectivity of quaternary carbons and piecing together the carbon skeleton. For example, correlations would be expected between the protons of the methyl groups and the quaternary carbons at C1 and C4, as well as the adjacent ring carbons.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds. phytojournal.com In the context of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the gas chromatogram would show a peak at a specific retention time, characteristic of the compound under the given analytical conditions. The mass spectrometer then provides a fragmentation pattern for this peak.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (154.25 g/mol ). nih.govnist.gov However, for alcohols, this peak can sometimes be weak or absent. libretexts.org The fragmentation pattern would be expected to show characteristic losses:

Loss of a water molecule (-18 Da): A prominent peak at m/z 136, resulting from the dehydration of the alcohol.

Loss of a methyl group (-15 Da): A peak at m/z 139, due to the cleavage of one of the methyl groups.

Loss of the hydroxymethyl group (-31 Da): A peak at m/z 123, corresponding to the loss of the -CH₂OH radical.

Retro-Diels-Alder fragmentation: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. longdom.org For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, with a molecular formula of C₁₀H₁₈O, the calculated exact mass is 154.1358. HRMS would be able to measure this mass with a high degree of accuracy (typically to within 5 ppm), which would confirm the elemental formula and distinguish it from other compounds with the same nominal mass. longdom.orgnih.gov

Table 3: Summary of Compound Names

Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the IR spectrum is characterized by absorption bands corresponding to its alcohol and unsaturated cyclohexene ring moieties.

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (-OH) group. The broadening of this peak is due to hydrogen bonding. Another key vibration associated with the alcohol group is the C-O stretching, which appears in the 1000-1200 cm⁻¹ range.

The presence of the cyclohexene ring is confirmed by several distinct peaks. A moderate absorption band around 1640-1680 cm⁻¹ is attributable to the C=C stretching vibration of the double bond within the ring. docbrown.info The stretching vibrations of the vinylic C-H bond (=C-H) typically occur at wavenumbers just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ region. docbrown.info

Additionally, the spectrum displays characteristic C-H stretching vibrations from the trimethyl and methylene groups of the cyclohexane (B81311) ring in the 2850-3000 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique and complex pattern of overlapping vibrations (including C-H bending and C-C stretching) that can be used to confirm the identity of the specific compound. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad, strong) | O-H stretch | Alcohol (-OH) |

| 3000-3100 (medium) | =C-H stretch | Alkene |

| 2850-3000 (strong) | C-H stretch | Alkane (CH₃, CH₂) |

| 1640-1680 (medium) | C=C stretch | Alkene |

| 1350-1470 (variable) | C-H bend | Alkane (CH₃, CH₂) |

| 1000-1200 (strong) | C-O stretch | Primary Alcohol |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis of Related Compounds

The conformational analysis of the 2,4,4-trimethyl-substituted cyclohexene ring is crucial to understanding its reactivity and properties. Unlike the chair conformation of cyclohexane, the cyclohexene ring adopts a half-chair conformation to accommodate the planar geometry of the double bond. lookchem.com In this arrangement, four of the carbon atoms (including the two sp²-hybridized carbons of the double bond) lie in a plane, while the other two are puckered out of the plane. lookchem.com

Substituents on the ring can occupy axial, equatorial, quasi-axial, or quasi-equatorial positions. lookchem.com The thermodynamic stability of a given conformer is largely dictated by steric strain. Generally, bulky substituents prefer to occupy equatorial or quasi-equatorial positions to minimize unfavorable steric interactions, such as 1,3-diaxial interactions that destabilize conformers in substituted cyclohexanes. libretexts.org For the title compound, the gem-dimethyl groups at the C4 position significantly influence the ring's puckering and the preferred orientation of the methanol group at C1 and the methyl group at C2. The most stable conformation will be the one that minimizes the steric clash between these bulky groups.

Table 2: Conformational Preferences in Substituted Cyclohexene Rings

| Substituent Position | Preferred Orientation | Rationale for Preference |

| Allylic (e.g., C3, C6) | Quasi-axial | Minimizes certain steric interactions. lookchem.com |

| Homoallylic (e.g., C4, C5) | Equatorial | Avoids steric strain similar to 1,3-diaxial interactions in cyclohexanes. lookchem.comlibretexts.org |

Chromatographic Methodologies for Separation and Purity Assessment

Chromatography is essential for the separation, isolation, and purity assessment of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. Both gas and liquid chromatography are employed for its analysis.

Gas Chromatography (GC) Parameters and Retention Data

Gas chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a powerful tool for analyzing volatile compounds like terpene alcohols. mdpi.comantpedia.com The purity of the compound can be determined by measuring the relative peak areas in the chromatogram. umass.edu

The retention of a compound is often expressed by its Kovats retention index (RI), which normalizes retention times relative to a series of n-alkanes. For the related isomer, α,α,4-trimethyl-1-cyclohexene-1-methanol, retention indices have been reported on various column types, indicating its elution behavior under different conditions. nih.govnist.gov Non-polar columns, such as those with a 5% phenyl polysiloxane phase (e.g., HP-5MS), are commonly used for separating terpenes. mdpi.comnist.gov

Table 3: Reported Kovats Retention Indices for the Related Isomer α,α,4-Trimethyl-1-cyclohexene-1-methanol

| Column Type | Retention Index (RI) |

| Semi-standard non-polar | 1113, 1147, 1149, 1156.1 |

| Standard non-polar | 1140 |

| Standard polar | 1600, 1621 |

Data sourced from NIST for the isomer CAS 18479-65-7. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of less volatile or thermally sensitive compounds. researchgate.net For terpene alcohols like 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, which may lack a strong UV chromophore, detection can be challenging but is often achieved at low wavelengths (around 200 nm) or with more universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers. researchgate.net

Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. sielc.com Separations are typically performed on C18 or other non-polar stationary phases. The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often in a gradient elution mode to achieve optimal separation. researchgate.netrsc.org For chiral separations to resolve enantiomers, specialized columns like a Chiralpak AD-H can be used with a non-polar mobile phase system, such as hexane (B92381) and isopropanol.

Table 4: Typical HPLC Parameters for the Analysis of Terpene Alcohols

| Parameter | Description |

| Mode | Reversed-Phase (RP) |

| Stationary Phase | C18, C8, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients. rsc.org |

| Modifiers | Formic acid, Phosphoric acid, or Trifluoroacetic acid (TFA) may be added to improve peak shape. sielc.com |

| Detector | UV (at low wavelengths), ELSD, Mass Spectrometry (MS) |

| Flow Rate | Typically 1.0 - 2.0 mL/min for analytical columns. rsc.org |

Computational Chemistry and Theoretical Studies of 1 Cyclohexene 1 Methanol, 2,4,4 Trimethyl

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed calculation of a molecule's electronic landscape. These investigations are crucial for understanding the intrinsic properties of 1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl- and how it interacts with other chemical species.

A DFT analysis would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles that define the conformation of the cyclohexene (B86901) ring and the orientation of the methanol (B129727) and trimethyl groups would be calculated. The presence of the bulky 2,4,4-trimethyl groups would significantly influence the ring's conformation, likely favoring a pseudo-chair or twist-boat conformation to minimize steric strain.

Following optimization, a range of electronic properties can be calculated. These properties provide a quantitative measure of the molecule's charge distribution and reactivity. An illustrative set of predicted molecular properties for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- based on DFT calculations of similar substituted cyclohexenes is presented in Table 1.

| Molecular Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~1.5 - 2.5 D | Indicates a moderate polarity, primarily due to the hydroxyl group, influencing solubility and intermolecular interactions. |

| Polarizability | ~150 - 170 a.u. | Reflects the ease with which the electron cloud can be distorted by an external electric field, affecting van der Waals interactions. |

| Ionization Potential | ~8.5 - 9.5 eV | The energy required to remove an electron; a higher value suggests greater stability. |

| Electron Affinity | ~ -0.5 to 0.5 eV | The energy released when an electron is added; a more positive value indicates a greater tendency to accept an electron. |

Note: The values in this table are illustrative and based on computational studies of structurally similar compounds. They are intended to provide a qualitative understanding of the expected properties of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

Molecular orbital (MO) theory provides a more detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy and spatial distribution of the HOMO and LUMO can be used to predict the reactivity of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond of the cyclohexene ring. This suggests that the molecule will be susceptible to attack by electrophiles at this site. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-O bond and the C=C bond. The presence of the hydroxyl group can also influence reactivity, with the lone pairs on the oxygen atom contributing to the molecule's nucleophilicity.

A conceptual DFT approach can be used to calculate reactivity descriptors that provide further insight into the molecule's chemical behavior. Table 2 presents some of these descriptors and their implications for reactivity.

| Reactivity Descriptor | Predicted Value Range | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV | Higher energy indicates a stronger tendency to donate electrons (nucleophilicity). |

| LUMO Energy | ~ 0.5 to 1.5 eV | Lower energy indicates a stronger tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 eV | A larger gap suggests higher kinetic stability and lower overall reactivity. |

| Global Hardness (η) | ~ 3.25 to 4.25 eV | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Global Softness (S) | ~ 0.12 to 0.15 eV⁻¹ | The reciprocal of hardness; higher softness implies higher reactivity. |

Note: The values in this table are illustrative and based on computational studies of structurally similar compounds. They are intended to provide a qualitative understanding of the expected properties of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

Reaction Energetics and Transition State Theory

Beyond the static picture of electronic structure, computational chemistry can be used to explore the dynamic processes of chemical reactions. By mapping out the potential energy surface of a reaction, we can identify the most likely pathways and the energy barriers that must be overcome.

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as being dependent on the energy of the transition state, an unstable intermediate state between reactants and products. johnhogan.info Computational methods can be used to locate the transition state structure and calculate its energy, which in turn allows for the determination of the activation energy (Ea) of the reaction.

For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, several reaction pathways could be investigated. For example, the acid-catalyzed dehydration of the alcohol to form a diene is a plausible transformation. Computational modeling of this reaction would involve identifying the transition state for the elimination of a water molecule. The calculated activation energy would provide a measure of how readily this reaction occurs. Another potential reaction is the electrophilic addition to the double bond. The mechanism of this reaction, whether it proceeds through a concerted or stepwise pathway, can be elucidated by locating the relevant transition states and intermediates.

Once the activation energy is known, the kinetic rate constant (k) for a reaction can be estimated using the Arrhenius equation or more sophisticated methods derived from transition state theory, such as the Eyring equation. These equations relate the rate constant to the activation energy and the temperature.

Computational studies can predict how the rate of a reaction involving 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- will change with temperature. This is particularly valuable for understanding and optimizing reaction conditions in a laboratory or industrial setting. For instance, the rate of an acid-catalyzed dehydration would be expected to increase significantly with an increase in temperature, and computational chemistry can provide a quantitative prediction of this effect.

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a chemical reaction. wikipedia.org It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org The KIE is a consequence of the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. princeton.edu

Computational chemistry can be used to predict the magnitude of the KIE for a proposed reaction mechanism. acs.org By comparing the calculated KIE with experimentally measured values, it is possible to gain strong evidence for or against a particular mechanism. For reactions involving 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the KIE could be used to investigate the rate-determining step of a reaction. For example, in the dehydration of the alcohol, replacing the hydrogen of the hydroxyl group with deuterium (B1214612) would be expected to produce a primary KIE if the C-O bond is broken in the rate-determining step. Similarly, deuterating the carbon atoms adjacent to the double bond could reveal details about the transition state of an addition reaction.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is primarily determined by the geometry of the cyclohexene ring and the rotational freedom of its substituents. The cyclohexene ring adopts a half-chair conformation to minimize steric and torsional strain. The presence of a double bond flattens the ring at the C1 and C2 positions. The substituents—a methanol group at C1, a methyl group at C2, and two methyl groups at C4—influence the relative stability of different conformers.

Conformational analysis of substituted cyclohexanes is a well-established field, and similar principles can be applied here. libretexts.org The primary goal is to identify the lowest energy conformers, which are the most populated at thermal equilibrium. For 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, the key factors governing conformational preference are:

Steric Hindrance : The bulky gem-dimethyl group at the C4 position significantly influences the ring's puckering and the orientation of other substituents to minimize steric clashes.

Allylic Strain : Interactions between the substituents on the sp2-hybridized carbons (C1 and C2) and the adjacent axial proton on the sp3-hybridized carbon (C6) can destabilize certain conformations.

Torsional Strain : The rotation around the C1-C(methanol) bond will have specific energy minima and maxima depending on the interaction between the hydroxyl group and the rest of the molecule.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. nih.gov By simulating the atomic motions over time, MD can explore the potential energy surface, revealing the accessible conformations and the energy barriers for interconversion between them. These simulations would typically show the cyclohexene ring maintaining its half-chair form while the exocyclic methanol group exhibits greater rotational freedom. Intramolecular hydrogen bonding between the hydroxyl proton and the pi-electrons of the double bond might be a possible interaction to be investigated through such simulations.

Table 1: Illustrative Conformational Energy Profile

| Conformer | Dihedral Angle (H-O-C-C1) | Relative Energy (kJ/mol) | Key Interactions |

| A | ~60° | 0.0 | Minimal steric hindrance |

| B | ~180° | 5.2 | Steric interaction with C2-methyl group |

| C | ~-60° | 2.8 | Moderate interaction with ring protons |

Note: This table is illustrative, based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data with a high degree of accuracy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. nih.gov

The predicted ¹H NMR spectrum would be characterized by:

A singlet for the hydroxyl proton, with its chemical shift being sensitive to solvent and concentration.

Signals for the three methyl groups, with the two gem-dimethyl groups at C4 likely being magnetically non-equivalent.

A signal for the vinylic proton at C6.

Complex multiplets for the methylene (B1212753) and methine protons on the cyclohexene ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C1 | 135.0 | - | - |

| C2 | 125.0 | H-2 | 5.4 |

| C3 | 30.0 | H-3a, H-3b | 1.9 |

| C4 | 34.0 | - | - |

| C5 | 45.0 | H-5a, H-5b | 1.5 |

| C6 | 25.0 | H-6a, H-6b | 2.1 |

| C(methanol) | 70.0 | H(methanol) | 3.8 |

| C(2-methyl) | 22.0 | H(2-methyl) | 1.7 |

| C(4,4-dimethyl) | 28.0, 29.0 | H(4,4-dimethyl) | 1.0, 1.1 |

| OH | - | OH | 2.5 |

Note: These are hypothetical values for illustrative purposes. Actual predicted shifts would depend on the level of theory and basis set used in the calculation.

Infrared (IR) Spectroscopy:

Computational chemistry can also predict the vibrational frequencies of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-, which correspond to the absorption bands in an IR spectrum. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to aid in their assignment to specific molecular motions (e.g., stretching, bending). liverpool.ac.uk

Key predicted IR frequencies would include:

A broad O-H stretching band around 3300-3500 cm⁻¹, characteristic of an alcohol.

C-H stretching bands for the sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹.

A C=C stretching frequency around 1650 cm⁻¹ for the double bond in the cyclohexene ring.

C-O stretching and O-H bending modes in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Principal IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3450 | Strong, Broad |

| C-H Stretch (sp²) | 3020 | Medium |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=C Stretch | 1655 | Medium |

| C-O Stretch | 1050 | Strong |

Note: Calculated frequencies are often systematically scaled to better match experimental data.

Synthesis and Investigation of 1 Cyclohexene 1 Methanol, 2,4,4 Trimethyl Derivatives and Analogues

Design and Synthesis of Modified Cyclohexene-Methanol Structures

Stereoisomeric Variants and Their Preparation

The synthesis of specific stereoisomers of substituted cyclohexene (B86901) derivatives is crucial for understanding their chemical and biological properties. While specific methods for the preparation of stereoisomers of 1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl- are not extensively detailed in readily available literature, general methodologies for achieving stereoselectivity in related systems can be applied. These include the use of chiral catalysts and auxiliaries in reactions such as asymmetric hydrogenation or dihydroxylation. For instance, stereoselective synthesis of related cyclohexane-1,2,4,5-tetraol has been achieved with high stereoselectivity.

Enzymatic resolution is another powerful technique for separating enantiomers. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the esterified and unreacted enantiomers. This method has been successfully employed for the resolution of various chiral alcohols.

Functionalization at the Hydroxyl and Unsaturated Sites

The hydroxyl group and the carbon-carbon double bond are the primary sites for the functionalization of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-. These reactive centers allow for the introduction of a wide range of chemical moieties, leading to the synthesis of diverse derivatives.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed.

| Reaction Type | Reagent/Catalyst | Product Type |

| Oxidation | PCC, PDC | Aldehyde |

| Oxidation | KMnO4, Jones reagent | Carboxylic acid |

| Esterification | Acyl chloride, Carboxylic acid | Ester |

| Etherification | Alkyl halide (Williamson synthesis) | Ether |

Reactions at the Unsaturated Site: The double bond in the cyclohexene ring is susceptible to a range of addition reactions. These reactions can introduce new functional groups and alter the stereochemistry of the molecule.

| Reaction Type | Reagent | Product Type | Stereochemistry |

| Epoxidation | m-CPBA, H2O2 | Epoxide | Syn-addition |

| Dihydroxylation | OsO4, cold alk. KMnO4 | Diol | Syn-addition |

| Hydrogenation | H2/Pd, Pt, Ni | Cyclohexane (B81311) derivative | Syn-addition |

Structure-Reactivity Relationships in Analogue Series

The relationship between the chemical structure of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- analogues and their reactivity is a critical area of study. Modifications to the substituent groups on the cyclohexene ring can significantly influence the electronic and steric environment of the reactive sites, thereby affecting reaction rates and product distributions.

For instance, the presence of electron-donating or electron-withdrawing groups near the double bond can alter its nucleophilicity, impacting the rate of electrophilic addition reactions. Steric hindrance around the hydroxyl group or the double bond can also dictate the regioselectivity and stereoselectivity of certain reactions. While specific quantitative structure-reactivity relationship (QSAR) studies on this particular compound are not widely published, the principles of physical organic chemistry provide a framework for predicting reactivity trends within a series of its analogues.

Novel Chemical Transformations of Derivatives

Research into the derivatives of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- has also uncovered novel chemical transformations that expand the synthetic utility of this scaffold. One notable example involves a unique rearrangement reaction observed in a related 3-(methylenecyclopropyl)propyl radical system, which proceeds through a six-step sequence to form a cyclohexene derivative. This highlights the potential for discovering complex and synthetically valuable reaction pathways.

Another area of innovation is the development of new synthetic strategies. For example, a novel approach to synthesizing (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from a structurally similar allylic alcohol has been reported. This method involves treatment with PPh3·HBr in methanol (B129727) followed by the addition of aldehydes in the presence of a base, furnishing 1,3-dienes in good yields. Such innovative methods provide efficient routes to novel analogues with potentially interesting properties.

Applications and Advanced Materials Research Involving 1 Cyclohexene 1 Methanol, 2,4,4 Trimethyl

Role as a Chemical Intermediate in Complex Organic Syntheses

1-Cyclohexene-1-methanol (B154202), 2,4,4-trimethyl-, serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both a reactive hydroxyl group and a carbon-carbon double bond within a sterically hindered cyclohexene (B86901) ring. This structure allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. ontosight.ai

The reactivity of this compound is centered on two main sites:

The Hydroxyl Group: The primary alcohol functional group can undergo oxidation to form an aldehyde or a carboxylic acid, and it can be converted into various ester or ether linkages. It can also be substituted with other functional groups.

The Alkene Group: The double bond in the cyclohexene ring can participate in addition reactions, such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of new functionalities and the creation of saturated cyclohexane (B81311) derivatives.

A notable application of similar allylic alcohols is in the synthesis of highly substituted 1,3-dienes. For instance, a structurally related compound, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol, has been used to develop a novel and flexible strategy for synthesizing (E)-1,3-dienes. cornell.eduresearchgate.net This process involves treating the allylic alcohol with a phosphonium (B103445) bromide in methanol (B129727), followed by a reaction with aldehydes in the presence of a base. This methodology furnishes the desired 1,3-dienes in moderate to good yields, highlighting the utility of the cyclohexene methanol scaffold as a key structural motif for constructing complex polyene systems, which are fragments found in many biologically active natural products. cornell.eduresearchgate.net

Contributions to Fine Chemical Production

The primary contribution of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- and its structural isomers to the fine chemicals sector is in the fragrance and flavor industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and aroma compounds are a significant segment of this market.

Compounds with the trimethyl-cyclohexene methanol skeleton are valued for their unique and pleasant odor profiles, which are often described as floral, woody, and green. thegoodscentscompany.comontosight.ai These characteristics make them desirable components in the formulation of perfumes, cosmetics, soaps, detergents, and other scented consumer products. ontosight.ai For example, the related compound Floralol (2,4-dimethyl-3-cyclohexene-1-methanol) is described as having a floral, green, spicy, and minty odor. thegoodscentscompany.com The specific arrangement of the methyl groups and the hydroxymethyl function on the cyclohexene ring are crucial in determining the final olfactory properties.

The production of these specialty aroma chemicals is a key focus for several companies that specialize in organic synthesis for the fragrance industry. thegoodscentscompany.com While the subject compound itself may be used directly, it also serves as a precursor for other fragrance ingredients through esterification or oxidation, further expanding its utility in creating novel scents.

| Related Aroma Compound | CAS Number | Typical Odor Description | Application Area |

| Floralol (2,4-dimethyl-3-cyclohexene-1-methanol) | 68039-49-6 | Floral, Green, Spicy, Minty | Perfume, Fragrances |

| 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one | 79-69-6 | Woody, Floral | Perfume, Fragrances |

| Methyl carbonate of α,3,3-trimethyl cyclohexane methanol | 88048-91-1 | Woody, Floral, Spicy, Animalic | Perfume, Detergents, Cosmetics |

This table presents data for structurally related compounds to illustrate the role of the trimethyl-cyclohexene scaffold in the fragrance industry.

Exploration in Polymer Chemistry and Material Science

Direct research on the polymerization of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is not extensively documented in publicly available literature. However, the exploration of structurally related monomers in polymer chemistry provides insight into its potential applications in material science. The presence of a polymerizable alkene group and a reactive hydroxyl group suggests that it could be used as a specialty monomer, co-monomer, or modifying agent to introduce specific properties into a polymer backbone.

Research in the field has focused on the polymerization of other substituted olefins and cyclohexene derivatives:

Poly(4-methyl-1-pentene) (PMP): This polymer, derived from a branched olefin, is a high-performance thermoplastic known for its low density, high transparency, and excellent gas permeability. It is synthesized using Ziegler-Natta or metallocene catalysts and has critical applications, such as in hollow-fiber membranes for medical oxygenators (ECMO). mdpi.commdpi.com

Copolymerization of Cyclohexene Derivatives: Studies have shown that cyclohexene and its derivatives can be copolymerized with other monomers. For example, 1,2-cyclohexene oxide has been copolymerized with carbon dioxide using specialized catalysts to produce aliphatic polycarbonates. liverpool.ac.uk Additionally, cyclohexene can be copolymerized with sulfur dioxide. researchgate.net

The incorporation of a bulky, cyclic monomer like 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- into a polymer chain could be expected to influence the material's properties in several ways:

Increased Glass Transition Temperature (Tg): The rigid cyclic structure would likely restrict chain mobility, leading to a higher Tg.

Modified Solubility and Adhesion: The hydroxyl group could be used for post-polymerization modification or to enhance adhesion to polar substrates.

Altered Refractive Index: The introduction of the cyclic aliphatic structure could modify the optical properties of the resulting polymer.

While speculative, these potential applications are based on established principles of polymer chemistry and the known behavior of similar cyclic monomers. msu.edu

Precursor for Other Chemically Relevant Compounds

One of the most significant roles of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is as a precursor for the synthesis of other chemically relevant compounds through straightforward organic transformations. Its structure allows for selective reactions at the alcohol or alkene functional groups.

Oxidation Reactions: As a primary alcohol, 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Aldehyde Synthesis: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane (DMP) oxidation would convert the primary alcohol to the corresponding aldehyde, 2,4,4-trimethyl-1-cyclohexene-1-carbaldehyde. youtube.com Aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid.

Reduction Reactions: The compound can undergo reduction at the carbon-carbon double bond to yield the corresponding saturated cyclohexane derivative. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, would reduce the cyclohexene ring to a cyclohexane ring, forming (2,4,4-trimethylcyclohexyl)methanol. This saturated alcohol could exhibit different physical properties and be a useful intermediate in its own right.

The table below summarizes the potential compounds that can be derived from 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-.

| Reaction Type | Starting Material | Potential Product | Significance of Product Class |

| Mild Oxidation | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | 2,4,4-Trimethyl-1-cyclohexene-1-carbaldehyde | Building blocks for pharmaceuticals, fragrances, and polymers. |

| Strong Oxidation | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid | Intermediates for esters, amides, and other acid derivatives. |

| Reduction (Hydrogenation) | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | (2,4,4-Trimethylcyclohexyl)methanol | Saturated intermediates with different solubility and reactivity profiles. |

These transformations underscore the role of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- as a versatile starting material for accessing a range of other valuable chemical compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclohexene-1-methanol, 2,4,4-trimethyl-, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves functionalization of cyclohexene derivatives. For example, allylic oxidation or hydroxylation of substituted cyclohexenes using oxidizing agents like KMnO₄ under controlled pH can introduce the methanol group. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., ethanol or THF) critically affect regioselectivity and yield . Catalytic hydrogenation or Grignard additions may also be employed to introduce methyl groups at specific positions .

Q. How is the structural configuration of this compound validated using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is key. H NMR reveals proton environments: cyclohexene protons appear as multiplets (δ 5.2–5.8 ppm), while hydroxyl-bearing carbons show deshielded signals. C NMR confirms methyl group positions (δ 20–30 ppm) and cyclohexene carbons (δ 120–130 ppm). Mass spectrometry (EI-MS) with fragmentation patterns (e.g., m/z 152 for molecular ion) corroborates molecular weight and substituent loss pathways .

Q. What are the solubility and stability considerations for this compound in common laboratory solvents?

- Methodological Answer : The compound is moderately polar due to the hydroxyl group, favoring solubility in ethanol, THF, or dichloromethane. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and exposure to light/air should be conducted. Degradation products (e.g., ketones via oxidation) can be monitored via TLC or GC-MS .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) impact reactivity in Diels-Alder or epoxidation reactions?

- Methodological Answer : Computational modeling (DFT or molecular mechanics) predicts transition-state energies for stereoisomers. Experimental validation involves reacting isolated isomers with dienophiles (e.g., maleic anhydride) and analyzing regioselectivity via H NMR or X-ray crystallography. For epoxidation, stereoelectronic effects influence peroxide attack trajectories, with trans isomers showing faster kinetics .

Q. What strategies resolve contradictions in reported mass spectral data for this compound?

- Methodological Answer : Cross-reference spectral libraries (NIST, EPA/NIH) to identify common fragment ions (e.g., m/z 134 from loss of H₂O). Discrepancies may arise from ionization methods (EI vs. CI) or instrument resolution. Validate using high-resolution MS (HRMS) to confirm exact masses (e.g., C₁₀H₁₆O requires m/z 152.1201) and isotope patterns .

Q. Can computational methods predict the compound’s behavior in catalytic systems, such as enantioselective hydrogenation?

- Methodological Answer : Density Functional Theory (DFT) simulations model adsorption on chiral catalysts (e.g., Pd/C with cinchona alkaloids). Key parameters include binding energies of the cyclohexene ring and methanol group. Experimental validation involves measuring enantiomeric excess (ee) via chiral HPLC or polarimetry under optimized H₂ pressure and temperature .

Q. How does the compound interact with biological macromolecules (e.g., enzymes) in structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking (AutoDock Vina) screens potential binding pockets in target enzymes (e.g., cytochrome P450). Fluorescence quenching assays quantify binding constants (Kd), while MD simulations assess stability of ligand-protein complexes. Correlate substituent positions (e.g., 2,4,4-trimethyl groups) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten